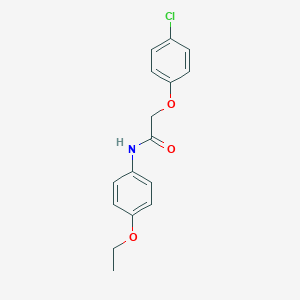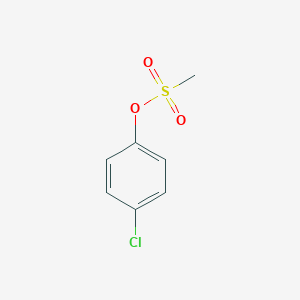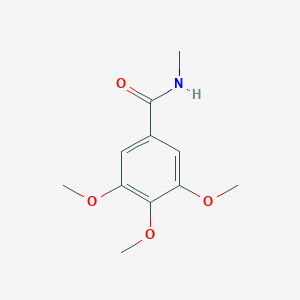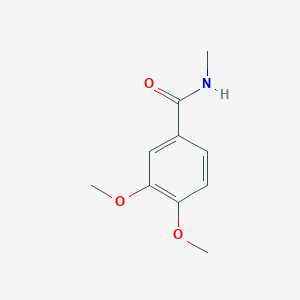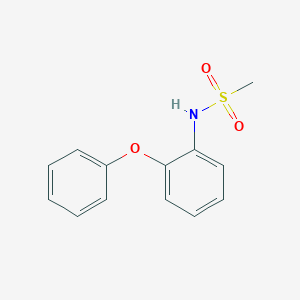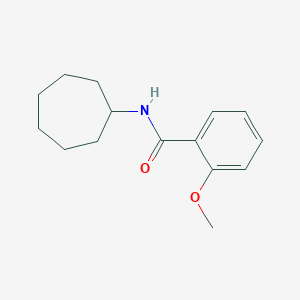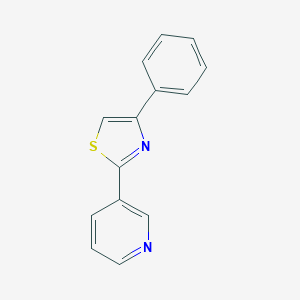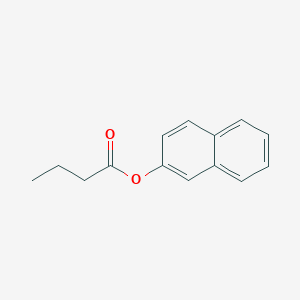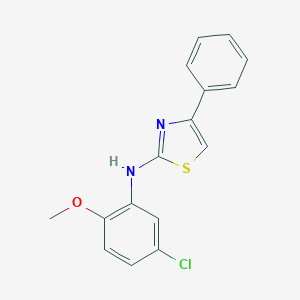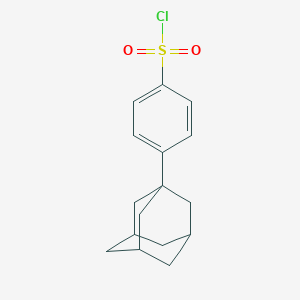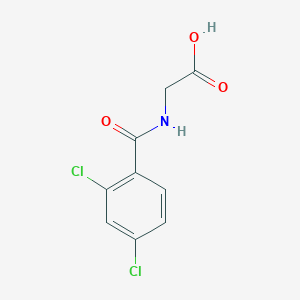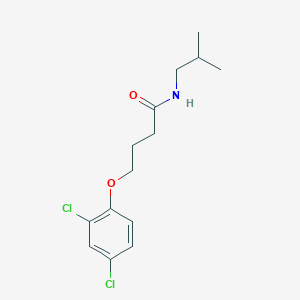
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide, commonly known as 'Dicamba', is a selective herbicide widely used for controlling broadleaf weeds in various crops. It belongs to the benzoic acid family of herbicides and has been used for over 50 years to control weeds in agricultural fields. Dicamba is a white crystalline solid with a molecular formula of C12H19Cl2NO3 and a molecular weight of 294.20 g/mol.
作用機序
Dicamba works by disrupting the normal growth and development of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth in the plant, leading to its death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and moves throughout its tissues.
生化学的および生理学的効果
Dicamba has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the expression of genes involved in plant growth and development.
実験室実験の利点と制限
Dicamba is a widely used herbicide in the agricultural industry, and its efficacy has been well established. Its use in lab experiments allows for the study of its mechanism of action and its effects on plant physiology and biochemistry. However, the use of dicamba in lab experiments requires caution, as it can be toxic to non-target species and can have unintended effects on the environment.
将来の方向性
Future research on dicamba could focus on developing new formulations that are more effective and less toxic to non-target species. Studies could also investigate the use of dicamba in combination with other herbicides to improve its efficacy. Additionally, research could explore the potential use of dicamba in controlling invasive plant species in natural habitats.
合成法
Dicamba is synthesized by reacting 2,4-dichlorophenol with isobutyric anhydride in the presence of a catalyst to form 4-(2,4-dichlorophenoxy)butyric acid. This intermediate is then reacted with isobutylamine to form the final product, 4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in various crops, including soybeans, cotton, and corn. It is effective in controlling broadleaf weeds such as pigweed, lambsquarters, and velvetleaf. Dicamba has also been studied for its potential use in controlling invasive plant species in natural habitats.
特性
CAS番号 |
5347-81-9 |
|---|---|
製品名 |
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |
分子式 |
C14H19Cl2NO2 |
分子量 |
304.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-10(2)9-17-14(18)4-3-7-19-13-6-5-11(15)8-12(13)16/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,18) |
InChIキー |
QZXLYJBNAMMETI-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



